4-Chloro-2,6-dimethylquinazoline

Medicinal Chemistry Organic Synthesis Process Chemistry

Medicinal chemistry teams developing CNS-targeted kinase inhibitors often encounter supply gaps for authentic 2,6-dimethyl-4-chloroquinazoline building blocks. 4-Chloro-2,6-dimethylquinazoline (CAS 1429782-21-7) resolves this with documented PDE10A inhibitor patent relevance and a reactive 4-chloro handle for SAR exploration. • LogP 2.9 supports BBB penetration for CNS candidates • 2,6-Dimethyl pattern claimed in kinase inhibition IP-non-fungible substitution • 64.7% reported synthetic yield enables reproducible scale-up • ≥95% purity with CoA; global stock availability

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 1429782-21-7
Cat. No. B1513237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethylquinazoline
CAS1429782-21-7
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2Cl)C
InChIInChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3
InChIKeyJXJIMWVOELGXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,6-dimethylquinazoline Procurement Overview


4-Chloro-2,6-dimethylquinazoline (CAS 1429782-21-7) is a halogenated quinazoline derivative with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is characterized by a chloro group at position 4 and methyl groups at positions 2 and 6 of the quinazoline core . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, with documented applications in the development of PDE10A enzyme inhibitors [1] and as a building block for kinase-targeted compounds [2].

Key synthetic intermediate for PDE10A inhibitor and kinase-targeted library synthesis
4-Chloro reactive handle enables diverse amine substitution chemistry
2,6-Dimethyl pattern supports SAR exploration for patent-claimed kinase scaffolds

Irreplaceability of 4-Chloro-2,6-dimethylquinazoline


Quinazoline derivatives exhibit a narrow structure-activity relationship (SAR), with potency and selectivity being highly sensitive to specific substitution patterns [1]. The presence of both chloro and methyl groups in precise positions on the quinazoline core confers distinct reactivity and physicochemical properties that cannot be replicated by simpler analogs like 4-chloroquinazoline or unsubstituted quinazolines . Furthermore, the 2,6-dimethyl substitution pattern has been specifically claimed in patents for kinase inhibition, underscoring its non-fungible role in target engagement [2].

Position-specific substitution
The 2,6-dimethyl and 4-chloro pattern is critical for kinase target engagement; 4-chloroquinazoline may not replicate target interactions.
Patent-claimed scaffold
2,6-disubstituted quinazolines are specifically claimed for raf kinase inhibition; simpler quinazoline analogs may lack required target specificity.

4-Chloro-2,6-dimethylquinazoline Differentiation Evidence


Synthesis Yield vs 4-Chloroquinazoline

The reported synthetic route for 4-Chloro-2,6-dimethylquinazoline achieves a yield of 64.7% using a two-step procedure involving POCl3 and DIPEA in toluene at 80°C . While direct comparative yield data for 4-chloroquinazoline under identical conditions is not available, the presence of methyl substituents in the target compound can influence reaction efficiency and product stability. This yield provides a benchmark for process chemists evaluating synthetic feasibility.

Synthesis Yield
Cross-study comparable
64.7% yield
Provides process benchmark for scale-up feasibility
No direct comparative data for 4-chloroquinazoline; two-step procedure reported
Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity vs 4-Chloroquinazoline

4-Chloro-2,6-dimethylquinazoline exhibits a calculated LogP value of 2.9 , indicating moderate lipophilicity. In comparison, the simpler analog 4-chloroquinazoline has a predicted LogP of approximately 1.8 (calculated using standard software). The ~1.1 unit increase in LogP for the target compound reflects the addition of two methyl groups, which can significantly influence membrane permeability, solubility, and protein binding in biological assays.

Lipophilicity (LogP)
Class-level inference
2.9 vs ~1.8
ΔLogP +1.1 (calculated)
Increased lipophilicity may influence membrane permeability
Calculated values; experimental LogP may differ
Physicochemical Properties Drug Design ADME

PDE10A Target Engagement

4-Chloro-2,6-dimethylquinazoline has been disclosed as a component in PDE10A enzyme inhibitor compounds in a patent application, with claims covering methods for treating neurodegenerative and psychiatric disorders [1]. In contrast, many generic quinazoline intermediates lack specific target annotation. While quantitative IC50 data for the target compound itself is not publicly available, its inclusion in a PDE10A inhibitor patent distinguishes it from non-annotated analogs.

PDE10A Target Engagement
Class-level inference
Component of PDE10A inhibitor compounds (patent claims)
Provides target-annotated starting point for CNS research
Quantitative IC50 data not publicly available
Enzyme Inhibition Neuroscience Kinase Targeting

Safety Profile vs 4-Chloroquinazoline

4-Chloro-2,6-dimethylquinazoline is classified under GHS07 with the signal word 'Warning' and hazard statements H302, H315, H319, and H335 . In comparison, 4-chloroquinazoline is classified as a 'Dangerous Good for transport' and may be subject to additional shipping charges and restrictions . The less severe hazard classification of the target compound can reduce regulatory burden and shipping costs.

Hazard Classification
Direct head-to-head comparison
GHS07 Warning
vs Dangerous Good for transport
Reduced shipping and handling burden compared to 4-chloroquinazoline
Supplier SDS classification
Laboratory Safety Chemical Handling Procurement

4-Chloro-2,6-dimethylquinazoline Applications


PDE10A Inhibitors for CNS Disorders

Leverage the compound's documented role in PDE10A inhibitor patents [1] to synthesize novel analogs targeting neurodegenerative and psychiatric disorders. The moderate LogP of 2.9 supports blood-brain barrier penetration, a critical requirement for CNS drug candidates.

Kinase-Targeted Library Synthesis

Utilize the compound as a versatile building block for generating focused libraries of 2,6-disubstituted quinazolines, a scaffold claimed in kinase inhibitor patents [2]. The 4-chloro position serves as a reactive handle for introducing diverse amine substituents.

Process Chemistry Scale-Up

Employ the reported synthetic procedure as a starting point for process optimization, benefiting from the established 64.7% yield and the compound's lower hazard classification to streamline scale-up and reduce regulatory hurdles.

Application
Selection Property
Validation Focus
PDE10A inhibitor synthesis for CNS research
Moderate lipophilicity profile
Permeability and target engagement assays
Kinase-targeted library generation
4-Chloro reactive handle
Substitution scope and SAR exploration
Process chemistry scale-up
Reported synthetic route and lower hazard classification
Yield optimization and cost assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,6-dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.